3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane
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Overview
Description
3-Benzyl-6-endo-hydroxy-3-azabicyclo[311]heptane is a bicyclic compound with a unique structure that includes a benzyl group, a hydroxyl group, and an azabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to provide a general and scalable approach to the synthesis of 3-azabicyclo[3.1.1]heptanes . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent like tetrahydrofuran or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable nature of the synthetic route involving the reduction of spirocyclic oxetanyl nitriles suggests that it can be adapted for large-scale production. The use of continuous flow reactors and optimization of reaction conditions can further enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the bicyclic core.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more reduced bicyclic compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of bioisosteres for existing drugs.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of bicyclic structures with biological targets.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds, while the benzyl group can engage in hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: A similar compound without the benzyl and hydroxyl groups.
6-endo-Hydroxy-3-azabicyclo[3.1.1]heptane: Lacks the benzyl group but retains the hydroxyl group.
3-Benzyl-3-azabicyclo[3.1.1]heptane: Lacks the hydroxyl group but retains the benzyl group.
Uniqueness
3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane is unique due to the presence of both the benzyl and hydroxyl groups, which provide additional functionalization and potential for diverse chemical reactions and interactions. This combination of functional groups enhances its utility in medicinal chemistry and organic synthesis compared to its simpler analogs.
Properties
IUPAC Name |
(1R,5S)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12+,13? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERPUNDHAOPKPP-FUNVUKJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C2O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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